molecular formula C20H16F3N3O2 B2820487 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448037-28-2

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2820487
CAS RN: 1448037-28-2
M. Wt: 387.362
InChI Key: MZMUHYNBMROPPW-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrazole ring (a five-membered ring with two nitrogen atoms), an ethyl group (-CH2CH3), a xanthene backbone (a tricyclic structure), and a carboxamide group (-CONH2). Each of these functional groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The trifluoromethyl group is highly electronegative, which would impact the compound’s polarity. The pyrazole ring is a heterocycle, and its impact on the compound’s properties would depend on its position in the molecule and its level of substitution .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The trifluoromethyl group is quite stable but can undergo certain reactions under specific conditions . The pyrazole ring can participate in various reactions, especially at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The presence of a carboxamide could allow for hydrogen bonding .

Scientific Research Applications

Agrochemical Research

  • Nematocidal Evaluation : Pyrazole carboxamide derivatives, similar in structure to the compound , have been evaluated for their nematocidal activity. These compounds, synthesized from ethyl 4,4,4-trifluoroacetoacetate, showed promising results against Meloidogyne incognita, a type of nematode (Zhao et al., 2017).

Chemical Synthesis

  • Synthesis of Pyrazole Carboxamides : A study describes the effective synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, indicating the versatility of compounds with similar structures in chemical synthesis (Prabakaran et al., 2012).
  • Creation of Diverse Trifluoromethyl Heterocycles : Another study highlights the synthesis of various trifluoromethyl heterocycles from a single precursor, emphasizing the potential for creating diverse chemical structures using trifluoromethylated compounds (Honey et al., 2012).

Pharmacological Applications

  • Antifungal Activity : Certain pyrazole carboxamides have been tested for their antifungal activities, demonstrating moderate to excellent effectiveness against phytopathogenic fungi. This suggests potential pharmacological applications of related compounds (Du et al., 2015).

Material Science

  • Polyamide-Conductive Polymers : A recent study synthesized polyamide-conductive polymers incorporating pyrazole derivatives for electrochemical sensing applications, demonstrating the compound's relevance in materials science (Abdel-Rahman et al., 2023).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows biological activity, it could be studied further as a potential pharmaceutical . Alternatively, if it has interesting chemical or physical properties, it could be studied for potential uses in materials science or other fields .

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)17-9-11-26(25-17)12-10-24-19(27)18-13-5-1-3-7-15(13)28-16-8-4-2-6-14(16)18/h1-9,11,18H,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMUHYNBMROPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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